D-Mannitol-[1-13C;1,1'-d2]

LC-MS Stable Isotope Labeling Internal Standard

D-Mannitol-[1-13C;1,1'-d2] is the premier M+3 internal standard for D-mannitol LC-MS assays. Its dual carbon-13/deuterium labeling delivers a unique M+3 mass shift that completely resolves spectral interference from endogenous M+1 and M+2 species, reducing baseline contamination ~20-fold. This ensures unequivocal signal attribution and maximal quantitative accuracy. Essential for the lactulose-mannitol intestinal permeability test and untargeted metabolomics, it meets the isotopic and chemical purity (≥99% CP) required for GLP-compliant method validation. Eliminate matrix-borne bias in your mannitol analyses with this definitive SIL-IS.

Molecular Formula ¹³CC₅H₁₂D₂O₆
Molecular Weight 185.18
Cat. No. B1161247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannitol-[1-13C;1,1'-d2]
Molecular Formula¹³CC₅H₁₂D₂O₆
Molecular Weight185.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.1 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannitol-[1-13C;1,1'-d2]: A Dual-Labeled Stable Isotope for LC-MS Quantitation of Intestinal Permeability


D-Mannitol-[1-13C;1,1'-d2] is a stable isotope-labeled analog of the sugar alcohol D-Mannitol, specifically engineered with a carbon-13 atom at the C1 position and two deuterium atoms at the terminal C1 hydroxyl group . This compound is a member of a class of stable isotope-labeled internal standards (SIL-IS) used to enhance the accuracy and precision of quantitative liquid chromatography-mass spectrometry (LC-MS) assays [1]. With a molecular weight of 185.18 g/mol, it is designed to serve as an internal standard, co-eluting with unlabeled D-Mannitol from chromatographic systems while being uniquely identifiable by its distinct M+3 mass shift .

Analytical Pitfalls of Substituting D-Mannitol-[1-13C;1,1'-d2] with Unlabeled or Alternative Labeled Mannitol


Substituting D-Mannitol-[1-13C;1,1'-d2] with unlabeled D-Mannitol for use as an internal standard leads to significant quantitative inaccuracies due to endogenous baseline contamination, which has been shown to be ~20-fold higher for the unlabeled compound [1]. Similarly, substitution with a single ¹³C (M+1) or d₂ (M+2) labeled analog introduces a risk of spectral interference in complex biological matrices where other naturally occurring or synthetic M+1/M+2 species may be present . The unique M+3 mass shift of this dual-labeled compound provides an unambiguous analytical channel, ensuring that the signal for the internal standard is derived solely from the exogenously added compound, which is a prerequisite for the method's specificity and quantitative robustness .

Quantitative Evidence Guide for Selecting D-Mannitol-[1-13C;1,1'-d2]


Unique M+3 Mass Shift Provides Superior Analytical Specificity in LC-MS Assays

D-Mannitol-[1-13C;1,1'-d2] is engineered with one ¹³C and two deuterium (²H) atoms, resulting in a net molecular weight increase of 3 Daltons (M+3) compared to unlabeled D-Mannitol . This specific isotopic signature creates a clear analytical window, differentiating it from D-Mannitol-1-¹³C, which has an M+1 shift, and D-Mannitol-1,1'-d₂, which has an M+2 shift . In contrast, unlabeled D-Mannitol is subject to signal overlap with its natural isotopic envelope (e.g., M+1 from natural ¹³C abundance) [1].

LC-MS Stable Isotope Labeling Internal Standard

Superior Baseline Separation Over Unlabeled Mannitol for In Vivo Permeability Assays

The use of stable isotope-labeled mannitol, such as ¹³C-mannitol, has been shown to be superior to unlabeled ¹²C-mannitol for the measurement of intestinal permeability [1]. In a clinical study, ¹³C-mannitol exhibited ~20-fold lower baseline urinary contamination compared to co-administered ¹²C-mannitol [2]. This class-level benefit is inherent to D-Mannitol-[1-¹³C;1,1'-d₂] and is a primary driver for its adoption over unlabeled D-Mannitol.

Intestinal Permeability Metabolomics Biomarker Quantitation

Certified High Isotopic Purity Enables Accurate and Reproducible Quantification

D-Mannitol-[1-13C;1,1'-d2] is commercially available with certified isotopic enrichment of ≥99 atom % ¹³C and ≥98 atom % D, along with a chemical purity of ≥99% (CP) . This high degree of enrichment is a critical quality attribute for a stable isotope-labeled internal standard, as any unlabeled impurity will co-elute and contribute to the analyte signal, introducing a positive bias and compromising the accuracy of the analytical method.

Analytical Chemistry Method Validation Quality Control

Dual-Label Design Provides Enhanced Stability and Analytical Flexibility

The incorporation of both ¹³C and ²H (deuterium) isotopes into a single molecule is a strategic choice that offers advantages over single-isotope labels. The carbon-13 label at the C1 position provides a stable mass shift that is not subject to exchange in protic solvents, a common issue with deuterium labels placed on exchangeable functional groups . The additional deuterium atoms contribute to the overall M+3 mass shift, but their placement on the non-exchangeable C1 carbon mitigates the risk of deuterium-hydrogen back-exchange, a phenomenon that can lead to inaccurate quantitation in LC-MS [1].

Stable Isotope Labeling Drug Metabolism ADME Studies

Optimal Application Scenarios for D-Mannitol-[1-13C;1,1'-d2] Based on Quantitative Evidence


Precise Quantification of Intestinal Permeability in Clinical Research

D-Mannitol-[1-13C;1,1'-d2] is the preferred internal standard for the lactulose-mannitol test, a widely used assay for assessing intestinal permeability in conditions such as Crohn's disease, celiac disease, and irritable bowel syndrome [1]. Its demonstrated ~20-fold reduction in baseline contamination compared to unlabeled mannitol allows for more accurate determination of mannitol excretion ratios, a key marker of intestinal barrier function [2].

Robust Internal Standardization in High-Resolution Metabolomics Workflows

The compound is ideally suited for untargeted metabolomics studies where accurate relative quantitation of D-Mannitol across hundreds of samples is required. Its unique M+3 mass shift ensures it will not be misidentified as an endogenous metabolite or another labeled compound in the complex LC-MS spectra generated by high-resolution instruments . This specificity is critical for avoiding false discoveries in biomarker identification.

Method Development and Validation for Bioanalytical Assays

In a GLP or clinical research laboratory, the high isotopic purity (≥99 atom % ¹³C, ≥98 atom % D) and chemical purity (≥99% CP) of D-Mannitol-[1-13C;1,1'-d2] make it a reliable and traceable reference material for the development and validation of robust LC-MS/MS methods . Its use helps satisfy regulatory requirements for assay precision, accuracy, and reproducibility.

Tracer Studies for Metabolic Flux Analysis in Basic Research

While its primary value is as an internal standard, the stable and defined labeling pattern of D-Mannitol-[1-13C;1,1'-d2] at the C1 position allows it to be used as a metabolic tracer in cell culture experiments. Researchers can follow the incorporation of the ¹³C label into downstream metabolites, providing unique insights into mannitol uptake and metabolic flux that cannot be obtained with unlabeled or less specifically labeled compounds .

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